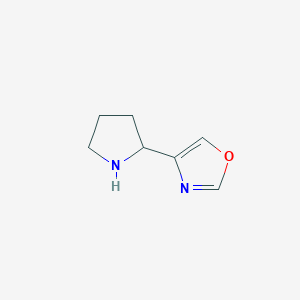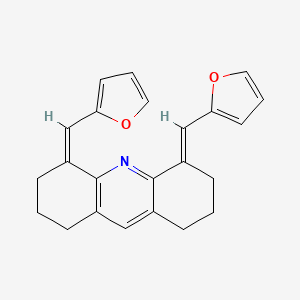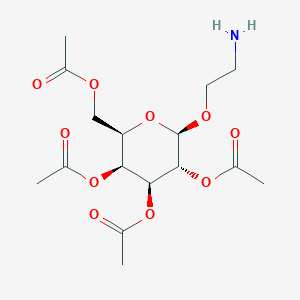
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by its tetrahydropyran ring structure, which is substituted with acetoxymethyl and aminoethoxy groups. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving dihydropyran and appropriate nucleophiles.
Introduction of Acetoxymethyl and Aminoethoxy Groups: These groups can be introduced through substitution reactions, where the hydroxyl groups on the tetrahydropyran ring are replaced with acetoxymethyl and aminoethoxy groups under specific conditions.
Protection and Deprotection Steps: Protecting groups such as acetyl groups are used to protect reactive hydroxyl groups during intermediate steps and are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups on the tetrahydropyran ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are commonly used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: It is used in the study of biological processes and interactions, particularly those involving carbohydrates and glycosides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism and glycosylation processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and the presence of both acetoxymethyl and aminoethoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H25NO10 |
|---|---|
Molekulargewicht |
391.37 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H25NO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7,17H2,1-4H3/t12-,13+,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
JAISDYXOOAVUCZ-LYYZXLFJSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
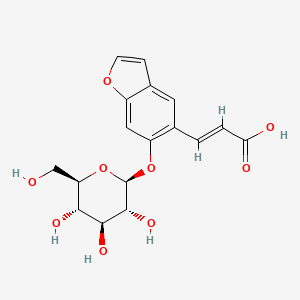
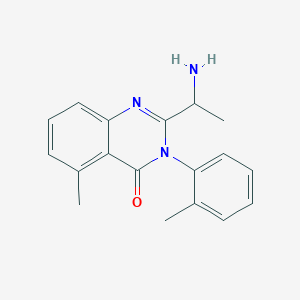
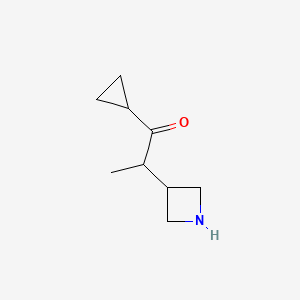
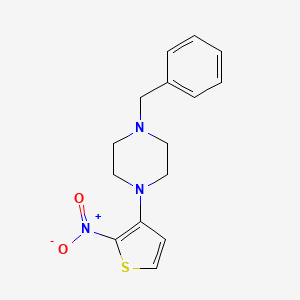

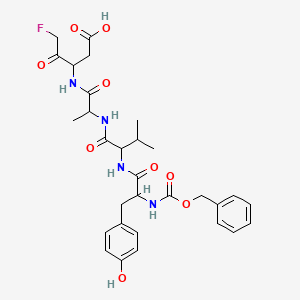
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
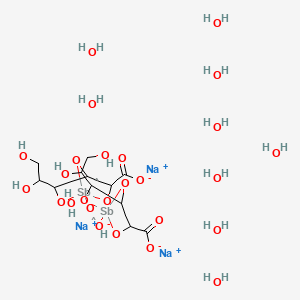
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
